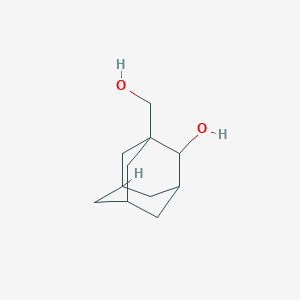

1-(Hydroxymethyl)adamantan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Hydroxymethyl)adamantan-2-ol is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique structural properties and diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Applications De Recherche Scientifique

1-(Hydroxymethyl)adamantan-2-ol has numerous applications in scientific research:

Mécanisme D'action

Target of Action

It is known that adamantane derivatives, to which 1-(hydroxymethyl)adamantan-2-ol belongs, have a wide range of applications, including the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

It is known that adamantane derivatives can influence a variety of biochemical processes due to their high reactivity .

Pharmacokinetics

The pharmacokinetics of adamantane derivatives can vary widely depending on their specific chemical structure .

Result of Action

Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, which can have a wide range of effects at the molecular and cellular level .

Action Environment

The properties of adamantane derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other chemical compounds .

Analyse Biochimique

Biochemical Properties

1-(Hydroxymethyl)adamantan-2-ol, like other adamantane derivatives, is known for its high reactivity, which offers extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives . It is known to form β-cyclodextrin complexes .

Cellular Effects

Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants , suggesting potential cellular impacts.

Molecular Mechanism

It is known that adamantane derivatives can undergo various chemical transformations .

Metabolic Pathways

It is known that adamantane derivatives can undergo various chemical transformations .

Méthodes De Préparation

The synthesis of 1-(Hydroxymethyl)adamantan-2-ol typically involves the functionalization of the adamantane framework. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Industrial production methods often involve the use of catalytic hydrogenation and other reduction techniques to achieve high yields and purity .

Analyse Des Réactions Chimiques

1-(Hydroxymethyl)adamantan-2-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming adamantane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions include adamantane derivatives with different functional groups, enhancing their utility in various applications .

Comparaison Avec Des Composés Similaires

1-(Hydroxymethyl)adamantan-2-ol can be compared with other adamantane derivatives, such as:

1-Methyl-adamantan-2-ol: Similar in structure but with a methyl group instead of a hydroxymethyl group.

3,5-Bis(hydroxymethyl)adamantan-1-ol: Contains two hydroxymethyl groups, offering different reactivity and applications.

The uniqueness of this compound lies in its specific functional group, which provides distinct chemical properties and reactivity compared to other adamantane derivatives .

Activité Biologique

1-(Hydroxymethyl)adamantan-2-ol, a derivative of adamantane, has garnered attention for its diverse biological activities, particularly in the fields of virology and medicinal chemistry. This article reviews the compound's antiviral properties, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique adamantane backbone with a hydroxymethyl group at the 1-position and a hydroxyl group at the 2-position. Its molecular formula is C11H18O2 . The structural configuration contributes to its biological activity, influencing interactions with various biological targets.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity . Notably, it has been shown to be effective against the vesicular stomatitis virus (VSV), demonstrating its potential as an antiviral agent . In vitro studies have confirmed its efficacy, suggesting that it may inhibit viral replication through mechanisms that require further elucidation.

Table 1: Antiviral Activity of this compound

| Virus Type | Activity Observed | Reference |

|---|---|---|

| Vesicular Stomatitis Virus | Active | |

| Other Viruses | Under Investigation |

The precise mechanism by which this compound exerts its antiviral effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with viral entry or replication processes. Structural studies and molecular docking analyses suggest potential interactions with viral proteins, although specific binding sites and pathways require further investigation .

Cytotoxicity Studies

While assessing the therapeutic potential of any compound, understanding its cytotoxicity is crucial. Preliminary studies on the cytotoxic effects of this compound have shown low toxicity levels in various cell lines, indicating a favorable safety profile for further development .

Table 2: Cytotoxicity Data for this compound

Future Directions and Applications

The promising biological activity of this compound opens avenues for its application in drug development, particularly as an antiviral agent. Ongoing research is focused on optimizing its structure to enhance potency and selectivity against specific viral targets. Additionally, exploring its potential as a scaffold for designing novel therapeutics could lead to significant advancements in antiviral therapies.

Case Studies

Recent studies have explored various derivatives of adamantane compounds, including this compound, emphasizing their antidiabetic , antibacterial , and anticancer properties. For instance, a study highlighted the synthesis of adamantane derivatives with enhanced biological activities and lower cytotoxicity compared to existing drugs . These findings underscore the versatility of adamantane-based compounds in medicinal chemistry.

Propriétés

IUPAC Name |

1-(hydroxymethyl)adamantan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13/h7-10,12-13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFOBDWCLXCAPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.